
Benethamine penicillin
Eigenschaften
CAS-Nummer |
751-84-8 |
---|---|
Molekularformel |
C31H35N3O4S |
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |
InChI-Schlüssel |
JAQPGQYDZJZOIN-LQDWTQKMSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Andere CAS-Nummern |
751-84-8 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
enethamine penicillin benethamine penicillin G |
Herkunft des Produkts |
United States |
Beschreibung
Discovery and Development of Benethamine Penicillin
The development of this compound emerged from the need to extend the therapeutic duration of penicillin action beyond the limitations of the original formulation discovered by Alexander Fleming. Fleming's groundbreaking discovery occurred in 1928 when he observed that a Penicillium notatum mold had contaminated his Staphylococcus bacteria cultures at St. Mary's Hospital in London, leading to the inhibition of bacterial growth around the mold. This accidental discovery initiated what would become known as the antibiotic era, fundamentally transforming medical treatment of bacterial infections.
The journey from Fleming's initial observation to the development of this compound spanned more than two decades of intensive research and development. Following Fleming's discovery, the purification and mass production of penicillin required the collaborative efforts of Howard Florey and Ernst Chain at Oxford University, who assembled a dedicated research team in 1939 to work exclusively on what they termed the "Penicillin Project". Their efforts, conducted amidst the challenges of World War II, resulted in the first successful purification of penicillin and its subsequent mass production in the United States.
This compound itself was patented in 1950, representing a significant milestone in antibiotic formulation science. This development addressed a critical limitation of the original penicillin formulations, which required frequent administration due to their rapid elimination from the body. The innovation lay in combining penicillin with benzathine, a compound that serves as a depot mechanism, slowly releasing the active antibiotic over extended periods. This breakthrough was achieved through pharmaceutical research that focused on creating sustained-release formulations to improve patient compliance and therapeutic efficacy.
The development process involved extensive research into the chemical properties of benzathine as a stabilizing agent. Patent documentation from this period reveals that benzathine penicillin was prepared through a process involving the careful combination of penicillin molecules with diphenylethylene diamine. This chemical modification created a formulation that could provide therapeutic drug concentrations for several weeks following a single intramuscular injection, a remarkable advancement in antibiotic delivery technology.
Position Within β-lactam Antibiotic Classification
This compound occupies a distinctive position within the broader classification of β-lactam antibiotics, representing both the historical foundation and ongoing evolution of this crucial antibiotic class. As a member of the penicillin subgroup within the β-lactam family, this compound shares the characteristic four-membered β-lactam ring structure that defines this antibiotic class. This structural feature is fundamental to the mechanism of action shared by all β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.
Within the penicillin classification system, this compound is categorized as a narrow-spectrum, β-lactamase-sensitive antibiotic. This classification reflects its primary activity against gram-positive bacteria, particularly streptococcal and staphylococcal species that do not produce β-lactamase enzymes. The compound demonstrates exceptional efficacy against specific bacterial pathogens, including Treponema pallidum and Treponema carateum, positioning it as a first-line therapeutic agent for conditions such as syphilis and yaws.
The chemical structure of this compound consists of the core penicillin molecule combined with benzathine, creating a formulation with the molecular formula C48H64N6O12S2. This complex structure includes two penicillin molecules bound to a single benzathine molecule, along with associated water molecules that contribute to the compound's stability. The benzathine component functions as both a stabilizer and a depot mechanism, fundamentally altering the pharmacokinetic profile of the penicillin without modifying its inherent antibacterial spectrum.
Comparative analysis within the β-lactam classification reveals that this compound represents a unique formulation approach rather than a novel antimicrobial compound. Unlike semisynthetic penicillins developed to address resistance patterns or expand spectrum of activity, this compound maintains the original antimicrobial profile of benzylpenicillin while extending its duration of action. This distinction places it in a specialized category of long-acting antibiotic formulations that prioritize sustained therapeutic levels over enhanced antimicrobial spectrum.
Historical Applications in Scientific Research
The historical applications of this compound in scientific research have spanned multiple decades and diverse areas of investigation, establishing it as both a research tool and a subject of scientific inquiry. Early research applications focused primarily on understanding the pharmacokinetic properties that distinguished this formulation from conventional penicillin preparations. Researchers conducted extensive studies to characterize the release kinetics of penicillin from the benzathine depot, establishing fundamental principles of sustained-release antibiotic formulations.
Microbiological research has extensively utilized this compound as a standard agent for studying streptococcal infections and their prevention. The compound's exceptional activity against Group A streptococci made it an invaluable tool for researchers investigating rheumatic fever pathogenesis and prevention strategies. Historical studies dating back to 1955 established this compound as the antibiotic of choice for prophylaxis against acute rheumatic fever, leading to numerous clinical trials and epidemiological studies that shaped modern understanding of rheumatic heart disease prevention.
Infectious disease research has particularly benefited from the unique properties of this compound in studies of syphilis treatment and congenital syphilis prevention. The World Health Organization's recognition of this compound as the sole recommended treatment for preventing mother-to-child transmission of syphilis has made it a central component of reproductive health research. Studies involving this compound have contributed significantly to understanding the epidemiology of syphilis and developing global health strategies for its control.
Population pharmacokinetic studies have emerged as an important area of contemporary research involving this compound. Recent longitudinal studies have examined drug concentrations in pediatric populations receiving the medication for secondary prophylaxis, utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry to measure penicillin levels in dried blood spot samples. These studies have provided crucial data for optimizing dosing regimens and understanding individual variations in drug response.
Research into pharmaceutical stability and formulation science has extensively employed this compound as a model compound for studying sustained-release antibiotic systems. Patent literature from the 1960s describes research into stabilized benzathine penicillin compositions, highlighting ongoing efforts to optimize the formulation for improved shelf-life and therapeutic efficacy. This research has contributed to broader understanding of antibiotic formulation principles and depot injection technologies.
Evolution of this compound Research
The evolution of this compound research reflects broader trends in antibiotic science, pharmaceutical development, and global health priorities over the past seven decades. Early research phases, spanning the 1950s through 1970s, focused primarily on establishing clinical efficacy and defining optimal applications for this novel long-acting formulation. During this period, researchers demonstrated the compound's effectiveness for treating and preventing streptococcal infections, establishing its role in rheumatic fever prophylaxis programs.
The research landscape underwent significant transformation during the 1980s and 1990s as antibiotic resistance became an increasingly prominent concern in infectious disease management. Remarkably, research during this period documented the continued absence of resistance in key target organisms, particularly Streptococcus pyogenes, despite decades of clinical use. This finding distinguished this compound from many other antibiotics that had experienced declining efficacy due to resistance development, making it an increasingly valuable research subject for understanding mechanisms of sustained antimicrobial effectiveness.
Contemporary research evolution has been shaped by global health initiatives and renewed focus on neglected tropical diseases. The World Health Organization's emphasis on eliminating mother-to-child transmission of syphilis has elevated this compound to a position of critical importance in global health research. Current studies focus on supply chain management, quality assurance, and access issues that affect the global availability of this essential medication.
Recent research trends have incorporated advanced analytical methodologies and population-based approaches to optimize this compound utilization. Modern pharmacokinetic studies employ sophisticated bioanalytical techniques to characterize drug disposition in diverse populations, particularly focusing on pediatric applications and individual variability factors. These studies utilize dried blood spot sampling methods and liquid chromatography-mass spectrometry analysis to generate precise pharmacokinetic data that inform evidence-based dosing recommendations.
Manufacturing and supply chain research has emerged as a critical area of investigation due to recurring global shortages of this compound. Studies have identified that by 2016, only three Chinese active pharmaceutical ingredient manufacturers remained as global suppliers, creating vulnerability in the worldwide supply chain. This research has highlighted the need for diversified manufacturing capacity and improved demand forecasting to prevent future shortages of this essential medication.
Quality assurance research has focused on developing and implementing standards for this compound formulations to ensure consistent therapeutic efficacy across different manufacturers and markets. The World Health Organization's prequalification program has driven research into analytical methods and quality specifications that support global procurement and distribution of quality-assured this compound products. This research contributes to building public confidence in the medication and facilitating access to donor-funded markets in resource-limited settings.
Research Period | Primary Focus Areas | Key Developments |
---|---|---|
1950s-1970s | Clinical efficacy establishment | Rheumatic fever prophylaxis protocols |
1980s-1990s | Resistance monitoring | Documented absence of S. pyogenes resistance |
2000s-2010s | Global health applications | WHO essential medicine designation |
2010s-Present | Supply chain and optimization | Advanced pharmacokinetic modeling |
The evolution of research methodologies has also reflected technological advances in pharmaceutical science. Early studies relied primarily on microbiological assays and clinical observations, while contemporary research employs molecular techniques, advanced chromatographic methods, and computational modeling approaches. This methodological evolution has enabled more precise characterization of this compound's properties and more sophisticated approaches to optimizing its clinical applications.
Current research trajectories suggest continued evolution toward personalized medicine approaches, with studies investigating genetic and demographic factors that influence individual responses to this compound therapy. Population pharmacokinetic modeling studies are generating data that support development of individualized dosing strategies, particularly for pediatric populations and patients with comorbid conditions. This research direction represents a significant departure from the traditional one-size-fits-all approach to antibiotic therapy and reflects broader trends toward precision medicine in infectious disease management.
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The synthesis begins with the dissolution of penicillin G in an alkaline aqueous solution, typically using sodium hydroxide (NaOH) to deprotonate the carboxylic acid group. The resulting sodium salt of penicillin G reacts with N-benzyl-β-phenylethylamine under controlled pH and temperature conditions. Key parameters include:
-
pH Control : Maintained between 6.5–8.0 to optimize salt formation while minimizing β-lactam ring hydrolysis.
-
Temperature : Reactions are conducted below 26°C to prevent thermal degradation of penicillin.
-
Solvent System : A mixture of water and organic solvents (e.g., ethanol, dichloromethane) enhances solubility and reaction efficiency.
The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), which identify characteristic peaks for the β-lactam ring (1,750 cm⁻¹) and aromatic C-H stretches (3,000 cm⁻¹).
Formulation into Injectable Suspensions
This compound’s low aqueous solubility (0.1% w/v at 40°C) necessitates formulation as a stable suspension for intramuscular administration. The process involves multiple excipients to ensure homogeneity, sterility, and prolonged release.
Suspension Vehicle Composition
The injectable suspension comprises:
Component | Function | Concentration Range |
---|---|---|
Sodium citrate | Buffering agent (pH 7.0–7.5) | 0.5–1.5% w/v |
Carboxymethylcellulose | Suspending agent | 0.2–0.8% w/v |
Polysorbate 80 | Wetting agent | 0.05–0.2% w/v |
Benzyl alcohol | Bacteriostatic preservative | 0.9–1.1% w/v |
Data derived from clinical formulations show that these excipients maintain colloidal stability for ≥24 months under refrigeration.
Particle Size Optimization
Grinding or micronization reduces crystalline this compound to particles <10 μm, ensuring uniform suspension and minimal syringe blockage. Laser diffraction analysis reveals that 90% of particles fall within 2–8 μm, balancing injectability and dissolution kinetics.
Purification and Crystallization Techniques
Post-synthesis, this compound undergoes crystallization to achieve pharmaceutical-grade purity.
Solvent-Antisolvent Crystallization
The crude product is dissolved in a warm ethanol-water mixture (70:30 v/v) and precipitated by gradual addition of cold n-hexane. This method yields needle-shaped crystals with >99% purity, as verified by high-performance liquid chromatography (HPLC).
Drying and Lyophilization
Crystals are vacuum-dried at 30°C for 48 hours, achieving a residual moisture content <0.5% (Karl Fischer titration). Lyophilization is avoided due to β-lactam sensitivity to freeze-thaw stress.
Analytical Characterization
Quality control protocols ensure batch consistency and compliance with pharmacopeial standards.
Potency Assays
Microbiological agar diffusion assays using Staphylococcus aureus (ATCC 6538) confirm a potency of 1,100 units/mg, correlating with UV spectrophotometry at 263 nm (ε = 16,200 L·mol⁻¹·cm⁻¹).
Analyse Chemischer Reaktionen
Benethamin-Penicillin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Benethamin-Penicillin kann Oxidationsreaktionen eingehen, die zur Bildung von Abbauprodukten führen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasser für die Hydrolyse, Oxidationsmittel für die Oxidation und Nucleophile für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Benzylpenicillin, N-Benzyl-β-phenylethylamin und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Benzathine penicillin is primarily used in the treatment and prevention of several bacterial infections:
- Syphilis : It is the first-line treatment for syphilis due to its efficacy against Treponema pallidum, the causative agent of the disease. Studies have demonstrated that benzathine penicillin effectively clears the infection and reduces transmission rates, especially in high-risk populations such as those with HIV .
- Rheumatic Fever : Benzathine penicillin is crucial in preventing rheumatic fever, particularly in patients with a history of rheumatic heart disease. It is administered intramuscularly to maintain therapeutic levels over extended periods, thus preventing streptococcal infections that could trigger rheumatic fever .
- Skin Infections : The antibiotic is also indicated for treating skin infections caused by susceptible strains of bacteria, including certain types of Streptococcus and Staphylococcus species .
Pharmacological Insights
Benzathine penicillin works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism leads to bacterial lysis and death, making it effective against a range of gram-positive bacteria. Its pharmacokinetics allow for prolonged action, making it suitable for conditions requiring sustained antibacterial activity .
Case Studies and Safety Data
Several case studies highlight both the efficacy and risks associated with benzathine penicillin:
- A case series reported nine instances of severe non-allergic reactions following benzathine penicillin administration. These reactions were linked to underlying cardiac conditions rather than allergic responses, emphasizing the need for careful patient assessment before administration .
- Another study analyzed adverse reactions among over 3 million patients treated with benzathine penicillin. The findings indicated a very low incidence of serious adverse events, reinforcing its safety profile when used appropriately .
Data Table: Clinical Applications and Efficacy
Research Applications
Beyond clinical use, benzathine penicillin serves various research purposes:
- Microbiological Studies : It is utilized to assess bacterial susceptibility patterns in laboratory settings. Researchers can study resistance mechanisms by exposing different bacterial strains to benzathine penicillin.
- Pharmaceutical Development : The compound plays a role in developing new formulations and delivery systems for antibiotics, contributing to advancements in pharmaceutical sciences.
Wirkmechanismus
Benethamine penicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets of this compound include PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Benethamine Penicillin vs. Procaine Penicillin
- Chemical Structure : this compound is derived from N-benzyl-β-phenylethylamine, whereas procaine penicillin combines penicillin G with procaine (a local anesthetic). These structural differences influence solubility and release kinetics .
- Duration of Action : A 300,000-unit dose of this compound maintains therapeutic blood levels for 3–5 days, compared to 24 hours for procaine penicillin .
- Dosage Regimen : Benethamine requires a single injection, while procaine penicillin necessitates daily administration (e.g., 300,000 units/day for 3 days) .
Benethamine also reduced hospital visits, lowering the risk of nosocomial infections .
This compound vs. Benzathine Penicillin
- Chemical Structure : Benzathine penicillin uses N,N'-dibenzylethylenediamine as the counterion, resulting in even lower solubility and longer duration (1–4 weeks) compared to benethamine .
- Indications : Benzathine penicillin is preferred for long-term prophylaxis (e.g., syphilis, rheumatic fever), whereas benethamine is suited for intermediate-term infections (3–5 days) .
- Side Effects : Both compounds exhibit low systemic toxicity, but improper intramuscular administration of benethamine can cause localized pain (2.6% incidence) .
Efficacy in Specific Infections
Early Syphilis
While benzathine penicillin (2.4 million units) remains the gold standard for syphilis, benethamine has shown utility in combination therapies. A study using Triplopen (benethamine, procaine, and benzyl penicillin) reported a 7% treatment failure rate, lower than procaine penicillin alone (15%) .
Ocular Infections
In veterinary studies, this compound ointment demonstrated a prolonged decline time (56 ± 4.5 hours) in bovine conjunctival fluid compared to procaine penicillin (37 ± 4 hours), attributed to its formulation and solubility .
Stability and Formulation
This compound suspensions exhibit greater stability than aqueous penicillin G but are less stable than benzathine formulations. High-performance liquid chromatography (HPLC) analyses confirm that benethamine’s suspension form minimizes degradation, ensuring reliable potency over time .
Biologische Aktivität
Benethamine penicillin, also known as benzathine penicillin G, is a long-acting form of penicillin that plays a critical role in the treatment and prevention of various bacterial infections. This compound is particularly significant in the management of rheumatic fever and syphilis, among other infections. The following sections provide an in-depth look at its biological activity, pharmacokinetics, clinical applications, and case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against gram-positive organisms.
- Bactericidal Activity : The compound is classified as a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth. This property is crucial in treating serious infections where rapid bacterial eradication is necessary .
2. Pharmacokinetics
The pharmacokinetic profile of this compound shows significant implications for its clinical use:
- Absorption and Distribution : After intramuscular injection, this compound is slowly released into the bloodstream, providing prolonged antibacterial activity. It achieves peak serum concentrations within 24 to 48 hours and maintains therapeutic levels for several days .
- Half-life : The half-life of this compound ranges from 12 to 24 hours, allowing for less frequent dosing compared to other forms of penicillin .
- Volume of Distribution : It distributes widely in body tissues and fluids, including synovial fluid and lung tissue, which is beneficial for treating infections localized in these areas .
3. Clinical Applications
This compound is widely used for various indications:
- Rheumatic Fever Prophylaxis : It is the standard treatment for secondary prophylaxis against rheumatic fever, particularly in children who have had a previous episode. Regular injections help prevent recurrence by suppressing Streptococcus pyogenes infections .
- Syphilis Treatment : The compound is effective in treating both primary and secondary syphilis. Studies indicate a high cure rate with minimal adverse effects when administered correctly .
Table 1: Clinical Indications for this compound
Indication | Recommended Dosage |
---|---|
Rheumatic Fever | 1.2 million units IM every 4 weeks |
Primary Syphilis | 2.4 million units IM as a single dose |
Secondary Syphilis | 2.4 million units IM as a single dose |
Prevention of ARF | 1.2 million units IM every 4 weeks |
4. Safety Profile
The safety profile of this compound has been extensively studied, particularly in pregnant populations:
- Adverse Effects : Serious adverse reactions are rare. In a large cohort study involving over 3 million patients, the incidence of anaphylaxis was found to be approximately 0.002%, indicating a very low risk associated with its use .
- Pregnancy Safety : Studies show no significant adverse effects on pregnant women or their fetuses when treated with this compound for syphilis or other infections .
5. Case Studies
Several case studies highlight the efficacy and challenges associated with this compound treatment:
- Case Study on Neurosyphilis : A report documented a patient with neurosyphilis who initially failed treatment with standard doses of penicillin G but responded favorably after receiving an extended course of this compound . This underscores the importance of adherence to treatment protocols and monitoring patient responses.
- Population Pharmacokinetics Study : A recent study investigated the pharmacokinetics of this compound in children at high risk for rheumatic heart disease. Results indicated that dosing adjustments based on body weight were necessary to optimize therapeutic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.